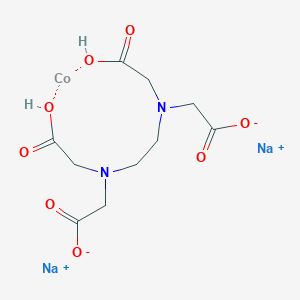

Disodium cobalt edetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium cobalt edetate is a coordination complex formed between cobalt(II) ions and the chelating agent ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .

Mechanism of Action

Target of Action

Disodium cobalt edetate, also known as Cobalt disodium ethylenediaminetetraacetate, primarily targets cyanide ions in the body . It is known for its ability to form stable complexes with cyanide .

Mode of Action

The compound works by binding to cyanide ions to form less toxic cobalt cyanides . Specifically, one mole of cobalt can bind to six moles of cyanide, creating these less toxic complexes . This interaction reduces the toxicity of cyanide in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyanide detoxification pathway . By binding to cyanide ions, the compound prevents cyanide from inhibiting cellular respiration, a process that cyanide typically disrupts .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution throughout the body following intravenous administration, where it binds to cyanide ions . The resulting less toxic cobalt cyanides are then excreted in the urine . .

Result of Action

The primary result of this compound’s action is the detoxification of cyanide in the body . By converting cyanide into less toxic cobalt cyanides, the compound helps to mitigate the harmful effects of cyanide poisoning .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chelating agents or ions in the body could potentially affect the compound’s ability to bind to cyanide . Therefore, it is crucial to consider these factors when using this compound as a treatment for cyanide poisoning .

Biochemical Analysis

Biochemical Properties

Cobalt disodium ethylenediaminetetraacetate plays a significant role in biochemical reactions. It forms complexes with metal ions, notably iron (Fe2+/Fe3+) and calcium ions (Ca2+), even at neutral pH . This property allows it to interact with various enzymes, proteins, and other biomolecules that require these metal ions for their function. The nature of these interactions is primarily chelation, where the cobalt disodium ethylenediaminetetraacetate binds to the metal ions, preventing them from interacting with other molecules .

Cellular Effects

The effects of cobalt disodium ethylenediaminetetraacetate on cells are largely due to its ability to bind and sequester metal ions. By binding to these ions, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, cobalt disodium ethylenediaminetetraacetate exerts its effects primarily through its interactions with metal ions. It can bind to these ions, forming stable complexes that can inhibit or activate enzymes, alter gene expression, and influence other molecular processes . The exact mechanisms of these effects are complex and depend on the specific ions involved and the cellular context.

Temporal Effects in Laboratory Settings

The effects of cobalt disodium ethylenediaminetetraacetate can change over time in laboratory settings Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal changes

Metabolic Pathways

Cobalt disodium ethylenediaminetetraacetate is involved in various metabolic pathways due to its ability to bind and sequester metal ions These ions often serve as cofactors for enzymes involved in these pathways By binding to these ions, cobalt disodium ethylenediaminetetraacetate can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of cobalt disodium ethylenediaminetetraacetate within cells and tissues are likely influenced by its interactions with metal ions and other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium cobalt edetate can be synthesized by reacting cobalt(II) salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding cobalt(II) chloride or cobalt(II) sulfate, and then adjusting the pH with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of cobalt disodium ethylenediaminetetraacetate follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and the pH is carefully controlled to ensure the formation of the desired complex. The product is then purified and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Disodium cobalt edetate undergoes several types of chemical reactions, including:

Complexation Reactions: Forms stable complexes with various metal ions.

Oxidation-Reduction Reactions: Can participate in redox reactions, particularly in the presence of other metal ions.

Substitution Reactions: Ligands in the complex can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with cobalt disodium ethylenediaminetetraacetate include other metal salts, oxidizing agents, and reducing agents. The reactions typically occur in aqueous solutions with controlled pH and temperature .

Major Products

The major products formed from reactions involving cobalt disodium ethylenediaminetetraacetate depend on the specific reaction conditions. For example, in complexation reactions, the product is a new metal complex, while in redox reactions, the oxidation state of cobalt may change .

Scientific Research Applications

Disodium cobalt edetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Disodium ethylenediaminetetraacetate: Similar in structure but does not contain cobalt.

Calcium disodium ethylenediaminetetraacetate: Used in chelation therapy but specifically targets calcium ions.

Tetrasodium ethylenediaminetetraacetate: Another variant of ethylenediaminetetraacetic acid used for similar purposes.

Uniqueness

Disodium cobalt edetate is unique due to the presence of cobalt, which imparts specific chemical properties and reactivity. This makes it particularly useful in studies involving cobalt chemistry and in applications where cobalt’s redox properties are advantageous .

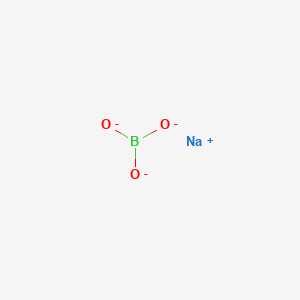

Properties

CAS No. |

15137-09-4 |

|---|---|

Molecular Formula |

C10H14CoN2Na2O8 |

Molecular Weight |

395.14 g/mol |

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt |

InChI |

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2 |

InChI Key |

ULJJVEZLQWBJLT-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Co] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co] |

Key on ui other cas no. |

15137-09-4 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

14931-83-0 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)